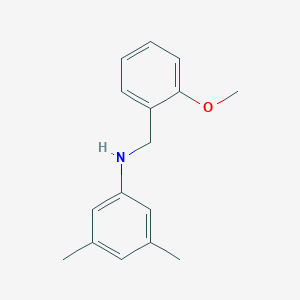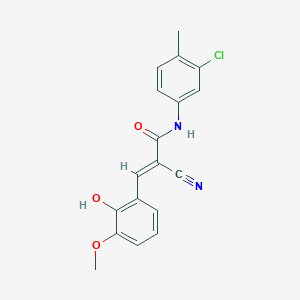
5-(2-bromo-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-bromo-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BNPFAH and is a yellow crystalline powder. In
Mechanism of Action
The mechanism of action of BNPFAH involves the formation of a complex with the target molecule. In the case of copper ions, BNPFAH forms a complex with the copper ions, which results in a change in the fluorescence intensity. Similarly, in the case of Hg2+ ions, BNPFAH forms a complex with the Hg2+ ions, resulting in a change in the color of the solution. In the case of cancer cells, BNPFAH inhibits the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
BNPFAH has been shown to have minimal toxicity and no significant adverse effects on the biochemical and physiological systems of the body. However, further research is required to fully understand the long-term effects of BNPFAH on the body.
Advantages and Limitations for Lab Experiments
The advantages of using BNPFAH in lab experiments include its high sensitivity and selectivity, low toxicity, and ease of synthesis. However, the limitations of using BNPFAH include its limited solubility in water and the requirement for specialized instrumentation for its detection.
Future Directions
There are several future directions for the research on BNPFAH. One possible direction is the development of BNPFAH-based sensors for the detection of other metal ions. Another direction is the investigation of the potential applications of BNPFAH in the field of medicine, such as the development of BNPFAH-based drugs for the treatment of cancer. Furthermore, the optimization of the synthesis method of BNPFAH and the investigation of its long-term effects on the body are also important future directions for research.
Conclusion:
In conclusion, 5-(2-bromo-4-nitrophenyl)-2-furaldehyde (4-bromophenyl)hydrazone is a compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on BNPFAH has the potential to lead to the development of new technologies and treatments that could have a significant impact on our lives.
Synthesis Methods
The synthesis of BNPFAH involves the reaction of 2-bromo-4-nitrobenzaldehyde with furfural in the presence of hydrazine hydrate. The resulting compound is then treated with 4-bromophenylhydrazine to obtain BNPFAH. The yield of this reaction is around 70%.
Scientific Research Applications
BNPFAH has shown potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of copper ions in water samples. BNPFAH has also been used as a colorimetric sensor for the detection of Hg2+ ions in aqueous solutions. Furthermore, BNPFAH has shown promising results in the field of cancer research as an inhibitor of the growth of cancer cells.
Properties
IUPAC Name |
4-bromo-N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N3O3/c18-11-1-3-12(4-2-11)21-20-10-14-6-8-17(25-14)15-7-5-13(22(23)24)9-16(15)19/h1-10,21H/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLKUZJNDSFUAC-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)

![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)


![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)


![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
![2-[4-(benzylamino)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B5874213.png)
![N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5874222.png)
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)
